![molecular formula C22H19NO5 B11052265 10-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7,8,10-hexahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one](/img/structure/B11052265.png)
10-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7,8,10-hexahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(7-Methoxy-1,3-benzodioxol-5-yl)-3,4,6,7,8,10-hexahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one is a complex organic compound featuring a unique fusion of benzodioxole and cyclopenta[g]furo[3,4-b]quinoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7,8,10-hexahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: Starting with a methoxy-substituted benzene derivative, the benzodioxole ring can be formed through a cyclization reaction involving methylene dioxy groups.
Construction of the Cyclopenta[g]furo[3,4-b]quinoline Core: This step often involves a series of cyclization and condensation reactions, starting from simpler aromatic precursors.
Final Coupling: The benzodioxole and cyclopenta[g]furo[3,4-b]quinoline fragments are then coupled under specific conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxole moieties.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might act as inhibitors of specific enzymes involved in disease pathways, or as ligands for receptors implicated in various conditions.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds like piperonyl butoxide, which also contain the benzodioxole moiety.
Quinoline Derivatives: Compounds such as quinine and chloroquine, which share the quinoline core structure.
Uniqueness
What sets 10-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7,8,10-hexahydro-1H-cyclopenta[g]furo[3,4-b]quinolin-1-one apart is its fused ring system, combining elements of both benzodioxole and cyclopenta[g]furo[3,4-b]quinoline. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H19NO5 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
8-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(9),3(7),10,15-tetraen-6-one |
InChI |
InChI=1S/C22H19NO5/c1-25-17-7-13(8-18-21(17)28-10-27-18)19-14-5-11-3-2-4-12(11)6-15(14)23-16-9-26-22(24)20(16)19/h5-8,19,23H,2-4,9-10H2,1H3 |
InChI Key |
HTJYIHIQSZPFGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3C4=C(C=C5CCCC5=C4)NC6=C3C(=O)OC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


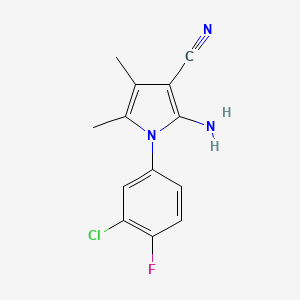
![3-(4-methoxyphenyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052193.png)
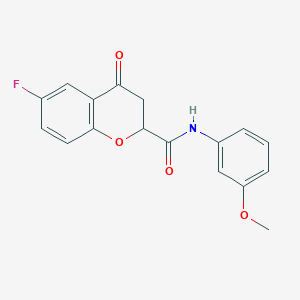
![5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11052220.png)
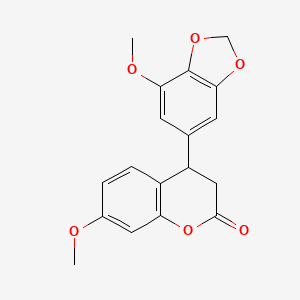
![Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11052224.png)
![2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B11052226.png)
![Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11052232.png)
![methyl 4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate](/img/structure/B11052234.png)

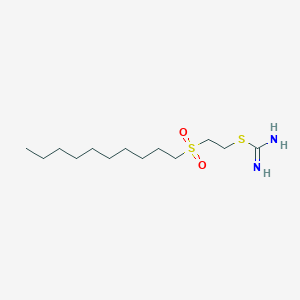
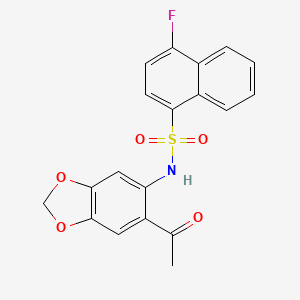
![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11052263.png)
![N-[3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]methanesulfonamide](/img/structure/B11052264.png)
